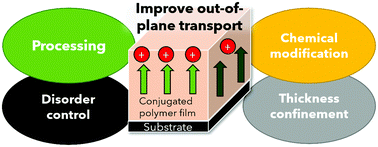Morphological design strategies to tailor out-of-plane charge transport in conjugated polymer systems for device applications
Physical Chemistry Chemical Physics Pub Date: 2021-09-17 DOI: 10.1039/D1CP02476K
Abstract
The transport of charge carriers throughout an active conjugated polymer (CP) host, characterized by a heterogeneous morphology of locally varying degrees of order and disorder, profoundly influences the performance of CP-based electronic devices, including diodes, photovoltaics, sensors, and supercapacitors. Out-of-plane charge carrier mobilities (μout-of-plane) across the bulk of the active material host and in-plane mobilities (μin-plane) parallel to a substrate are highly sensitive to local morphological features along their migration pathways. In general, the magnitudes of μout-of-plane and μin-plane are very different, in part because these carriers experience different morphological environments along their migration pathways. Suppressing the impact of variations in the morphological order/disorder on carrier migration remains an important challenge. While much is known about μin-plane and its optimization for devices, the current challenges are associated with μout-of-plane and its optimization for device performance. Therefore, this review is devoted to strategies for improving μout-of-plane in neat CP films and the implications for more complex systems, such as D:A blends which are relevant to OPV devices. The specific strategies discussed for improving μout-of-plane include solvent/field processing methods, chemical modification, thickness confinement, chemical additives, and different post-annealing strategies, including annealing with supercritical fluids. This review leverages the most recent fundamental understanding of mechanisms of charge transport and connections to morphology, identifying robust design strategies for targeted improvements of μout-of-plane.


Recommended Literature
- [1] Solvent dependent assembly and disassembly of a hydrogen bonded helical structure in a Co–Mo bimetallic complex†
- [2] Direct methylation and trifluoroethylation of imidazole and pyridine derivatives
- [3] Bimolecular porous supramolecular networks deposited from solution on layered materials: graphite, boron nitride and molybdenum disulphide†
- [4] A 4.92% efficiency Cu2ZnSnS4 solar cell from nanoparticle ink and molecular solution
- [5] Switchable dispersivity and molecular-trapping performance of mesostructured CaCO3–thermosensitive polymer composite microspheres
- [6] Contents and Highlights in Chemical Science
- [7] Synthesis of 4,4′-dinonyl-2,2′-bithiazole-based copolymers via Pd-catalyzed direct C–H arylation†
- [8] Efficient solvent-free cationization of alkylpolyglycoside based surfactant compositions using natural glycine betaine†
- [9] Contents list
- [10] A nanodrug incorporating siRNA PD-L1 and Birinapant for enhancing tumor immunotherapy










